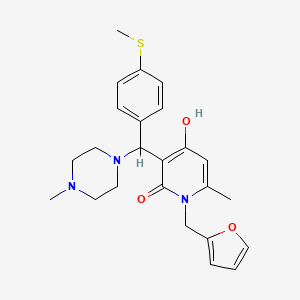
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a sulfonamide derivative, which is a class of compounds known for their pharmacological importance. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been widely studied for their diverse biological activities. The specific structure of this compound suggests potential biological activity, possibly as an anticancer agent, given the presence of a quinazolinone moiety, which is often associated with such properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be carried out under various conditions. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, indicating that similar methods could potentially be applied to synthesize the compound . The synthesis process often involves the acylation of amines, and the use of water as a green solvent has been reported, which is advantageous from an environmental perspective .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their pharmacological activities. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to strongly inhibit the HIF-1 pathway, which is significant in the context of cancer therapeutics . The molecular conformation and the presence of various substituents can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including selective acylation and protection of amines. The chemoselectivity of these reactions is important for the synthesis of complex molecules. For example, selective protection of primary amines in the presence of secondary amines and monofunctionalization of primary-secondary diamines have been described . These reactions are essential for the synthesis of pharmacologically active sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility can be a significant limitation in drug development, as seen with some sulfonamide analogs . Therefore, understanding and improving these properties through chemical modifications is essential for the development of effective therapeutic agents. Additionally, the crystal structures of these compounds can reveal different supramolecular architectures mediated by weak interactions, which can influence their properties and interactions with biological targets .
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-14-25-20-10-6-16(12-19(20)23(28)27(14)17-7-4-15(24)5-8-17)26-33(29,30)18-9-11-21(31-2)22(13-18)32-3/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHHWVZGNJZAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)

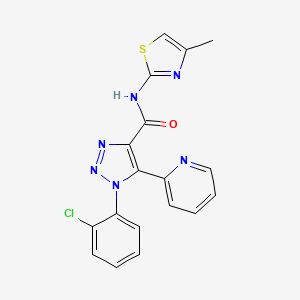

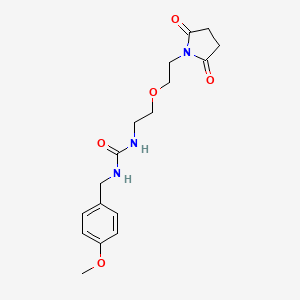
![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)
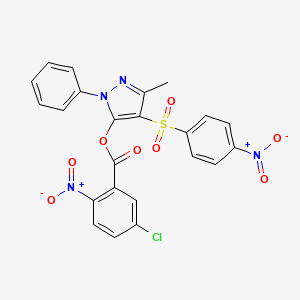
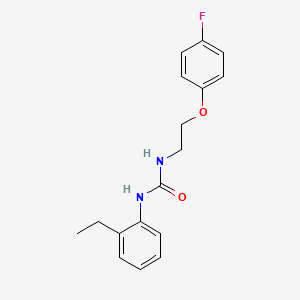
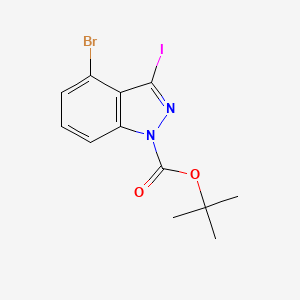
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
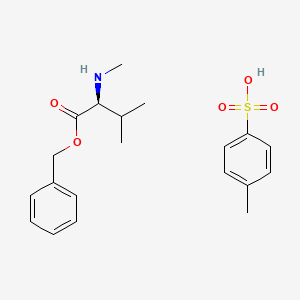
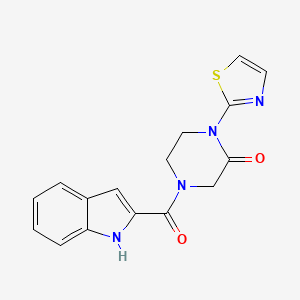
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
